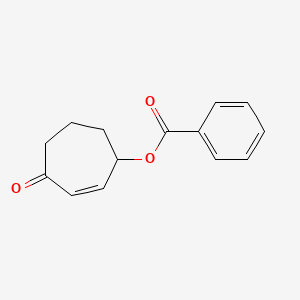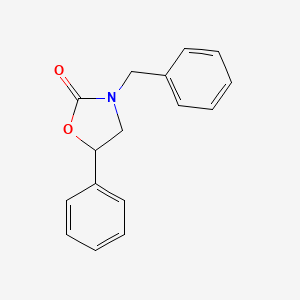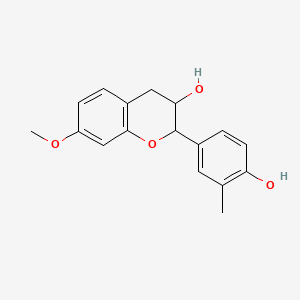![molecular formula C10H12O4 B14299826 3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid CAS No. 112750-04-6](/img/structure/B14299826.png)
3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbicyclo[410]hept-3-ene-7,7-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[410]heptane core with a double bond at the 3-position and two carboxylic acid groups at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid involves the hydroboration of 3-methylbicyclo[4.1.0]hept-3-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the hydroboration-oxidation process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, such as ketones and alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are employed.
Major Products
The major products formed from these reactions include various oxidized derivatives (e.g., ketones, alcohols), reduced compounds (e.g., saturated hydrocarbons), and substituted products (e.g., esters, amides).
Aplicaciones Científicas De Investigación
3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid exerts its effects depends on the specific application. For instance, in antiviral research, the compound or its derivatives may inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . The exact molecular targets and pathways involved can vary, but they often include interactions with viral proteases or polymerases.
Comparación Con Compuestos Similares
Similar Compounds
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene:
7-Oxabicyclo[2.2.1]heptane:
Uniqueness
3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid is unique due to its combination of a bicyclic structure with a double bond and two carboxylic acid groups. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
Número CAS |
112750-04-6 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-5-2-3-6-7(4-5)10(6,8(11)12)9(13)14/h2,6-7H,3-4H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
XADPDVMQMMJJHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C(C1)C2(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


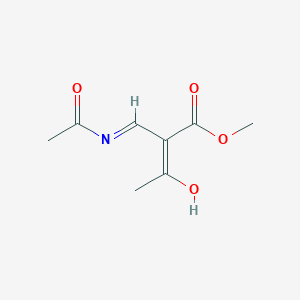
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
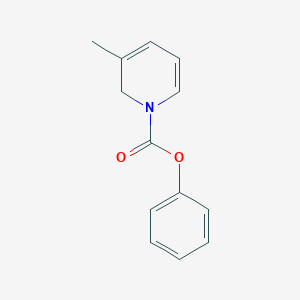
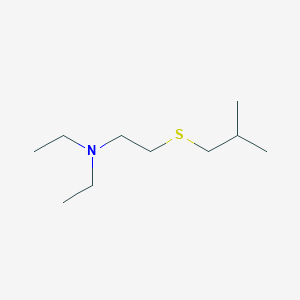

![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
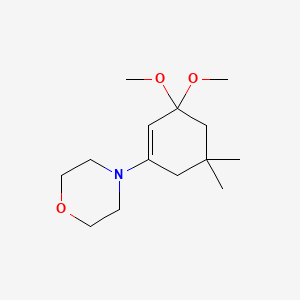
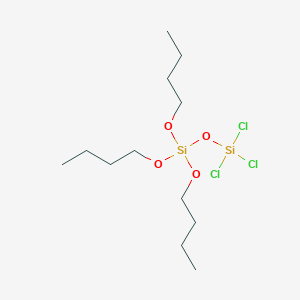
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)

